molecular formula C9H10NP B12818793 [Methyl(phenyl)phosphanyl]acetonitrile CAS No. 138825-51-1

[Methyl(phenyl)phosphanyl]acetonitrile

Cat. No.: B12818793
CAS No.: 138825-51-1
M. Wt: 163.16 g/mol
InChI Key: IQAZTMZQASTIFI-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)phosphanyl)acetonitrile is an organophosphorus compound with the molecular formula C9H10NP. This compound is characterized by the presence of a phosphanyl group attached to a nitrile group through a methylene bridge. It is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl(phenyl)phosphanyl)acetonitrile typically involves the reaction of phenylphosphine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhPH}_2 + \text{CH}_3\text{CN} \rightarrow \text{PhP(CH}_3\text{)CH}_2\text{CN} ]

Industrial Production Methods: In industrial settings, the production of 2-(Methyl(phenyl)phosphanyl)acetonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methyl(phenyl)phosphanyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(Methyl(phenyl)phosphanyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)phosphanyl)acetonitrile involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The nitrile group can participate in nucleophilic addition reactions, affecting biochemical pathways. These interactions can modulate enzyme activity and other biological processes .

Comparison with Similar Compounds

    2-(Phenylphosphanyl)acetonitrile: Lacks the methyl group, leading to different reactivity and applications.

    2-(Methyl(phenyl)phosphanyl)propionitrile: Contains an additional carbon in the nitrile chain, affecting its chemical properties.

Uniqueness: 2-(Methyl(phenyl)phosphanyl)acetonitrile is unique due to the presence of both a phosphanyl and a nitrile group, allowing it to participate in a diverse range of chemical reactions and making it valuable in various research applications .

Properties

CAS No.

138825-51-1

Molecular Formula

C9H10NP

Molecular Weight

163.16 g/mol

IUPAC Name

2-[methyl(phenyl)phosphanyl]acetonitrile

InChI

InChI=1S/C9H10NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,8H2,1H3

InChI Key

IQAZTMZQASTIFI-UHFFFAOYSA-N

Canonical SMILES

CP(CC#N)C1=CC=CC=C1

Origin of Product

United States

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